![molecular formula C12H11F3O3 B1344506 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1119452-86-6](/img/structure/B1344506.png)
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 3-ethoxy-4,4,4-trifluorobutyronitrile, is a highly versatile chemical compound with a wide range of applications in organic synthesis and research. It is a clear, colorless liquid at room temperature and has an odor similar to that of ammonia. This compound has been widely studied in recent years due to its unique properties, which make it an excellent choice for a variety of scientific applications.
Scientific Research Applications
Structural and Thermal Properties
Studies have characterized similar β-diketones, highlighting their potential in forming stable complexes with metals and their behavior in different environments. For instance, research on cyano-substituted azoderivatives of β-diketones, including compounds structurally related to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, reveals their high thermal stability and phase transition characteristics, which could be relevant for applications in material science and engineering (Mahmudov et al., 2011).
Luminescent Materials
The compound has been utilized in the synthesis of luminescent materials, particularly europium(III) complexes, which show promise for applications in LED technology. A study demonstrated the synthesis of a europium(III) complex based on a similar β-diketone, which exhibited intense red emission and high thermal stability, suitable for use in LEDs without UV radiation. This indicates potential applications in display technologies and advanced photonic applications (Liu et al., 2013).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been investigated for their reactivity and potential in synthesizing various organic molecules. One study focused on the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, showcasing the versatility of β-diketones in organic synthesis and their potential in developing compounds with various biological and chemical properties (Song & Zhu, 2001).
Photopolymerization Monitoring
Research into the use of carbazole derivatives, similar to this compound, as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes, reveals the compound's utility in materials science, especially in the development and quality control of polymer coatings and resins (Ortyl et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is an intracellular amine-activated G protein-coupled receptor (GPCR) that is primarily expressed in several peripheral organs and cells, astrocytes, and in the intracellular milieu within the presynaptic plasma membrane of monoamine neurons in the central nervous system .
Mode of Action
This compound acts as a high-affinity antagonist at the TAAR1 receptor . It binds to the TAAR1 receptor and inhibits its activity, thereby modulating the function of monoamine neurons within the central nervous system .
Biochemical Pathways
The antagonism of TAAR1 by this compound affects the dopaminergic and glutamatergic neurotransmission pathways . By blocking the TAAR1 receptor, it increases the firing frequency of dopamine neurons in the ventral tegmental area, thereby increasing dopamine activity on D2 receptors .
Result of Action
The antagonism of TAAR1 by this compound results in increased activity of dopamine neurons, which can have significant effects at the molecular and cellular levels . This can lead to changes in neurotransmission and potentially influence various physiological processes and behaviors.
properties
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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